molecular formula C19H24N2O2 B584595 3-Hydroxy-N-desethyl-N-benzyl Lidocaine CAS No. 1797131-04-4

3-Hydroxy-N-desethyl-N-benzyl Lidocaine

Cat. No.: B584595
CAS No.: 1797131-04-4
M. Wt: 312.413
InChI Key: KCZFPHJLDUMDCL-UHFFFAOYSA-N
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Description

3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a derivative of Lidocaine, a well-known local anesthetic. This compound is characterized by the presence of a hydroxy group at the third position, a desethyl group, and a benzyl group attached to the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and metabolism of Lidocaine and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine typically involves the following steps:

    N-Benzylation: The starting material, N-desethyl Lidocaine, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxylation: The benzylated product is then subjected to hydroxylation at the third position using a suitable oxidizing agent like potassium permanganate or osmium tetroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxy compound using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Formation of 3-Keto-N-desethyl-N-benzyl Lidocaine.

    Reduction: Reformation of this compound.

    Substitution: Various N-alkyl or N-aryl derivatives of Lidocaine.

Scientific Research Applications

3-Hydroxy-N-desethyl-N-benzyl Lidocaine is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Lidocaine derivatives.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Lidocaine.

    Toxicology: Assessing the toxicity and safety profile of Lidocaine derivatives.

    Analytical Chemistry: Serving as a reference standard in the development of analytical methods for detecting Lidocaine and its metabolites.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.

Comparison with Similar Compounds

    Lidocaine: The parent compound, widely used as a local anesthetic.

    N-desethyl Lidocaine: A primary metabolite of Lidocaine.

    3-Hydroxy Lidocaine: Another hydroxylated derivative of Lidocaine.

Comparison:

    Lidocaine vs. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: While Lidocaine is primarily used for its anesthetic properties, this compound is mainly used in research settings.

    N-desethyl Lidocaine vs. This compound: N-desethyl Lidocaine is a metabolite with reduced anesthetic activity, whereas the addition of hydroxy and benzyl groups in this compound may alter its pharmacokinetic profile.

    3-Hydroxy Lidocaine vs. This compound: Both compounds have a hydroxy group, but the presence of the benzyl group in this compound may affect its metabolic stability and binding affinity.

Properties

CAS No.

1797131-04-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.413

IUPAC Name

2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23)

InChI Key

KCZFPHJLDUMDCL-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C

Synonyms

2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

Origin of Product

United States

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